molecular formula C17H15NO3 B2720023 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-65-3

3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B2720023
CAS No.: 478247-65-3
M. Wt: 281.311
InChI Key: QOUHLDJYYZJFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone core with benzyl and furylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-furylmethyl ketone, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl and furylmethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the heterocyclic core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-quinolinone
  • 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyrimidinone
  • 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyrazinone

Uniqueness

3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone is unique due to its specific substitution pattern and the presence of both benzyl and furylmethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-8-9-18(12-14-7-4-10-21-14)17(20)15(16)11-13-5-2-1-3-6-13/h1-10,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUHLDJYYZJFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333233
Record name 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478247-65-3
Record name 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.